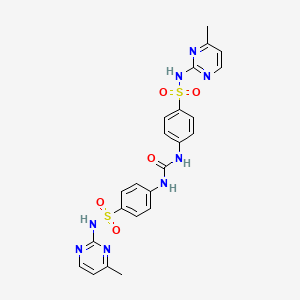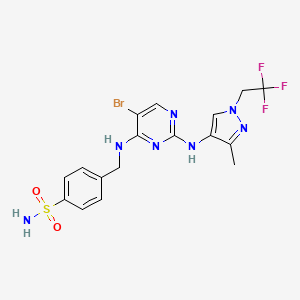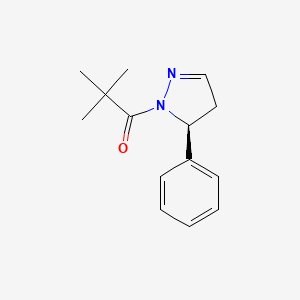
Hg-10-102-01
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HG-10-102-01 is a highly potent, selective, and brain-penetrable LRRK2 inhibitor . It has IC50 values of 20.3 and 3.2 nM against wild-type LRRK2 and LRRK2 [G2019S], respectively . HG-10-102-01 also inhibits MNK2 and MLK1, with IC50 values of 0.6 and 2.1 μM . It can be used for Parkinson’s disease (PD) research .
Synthesis Analysis
The target tracer HG-10-102-01 was prepared from the precursor desmethyl-HG-10-102-01 with [11C]CH3OTf through O-[11C]methylation and isolated by HPLC combined with SPE in 45-55% radiochemical yield . The reference standard HG-10-102-01 and its precursor were synthesized from 2,4,5-trichloropyrimide and 3-methoxy-4-nitrobenzoic acid with overall chemical yield 49% in four steps and 14% in five steps, respectively .Chemical Reactions Analysis
HG-10-102-01 substantially inhibits Ser910 and Ser935 phosphorylation of both wild-type LRRK2 and G2019S mutant at a concentration of 0.1-0.3 µM in cells . It is the first compound reported to be capable of inhibiting Ser910 and Ser935 phosphorylation in mouse brain following intraperitoneal delivery of doses as low as 50 mg/kg .Scientific Research Applications
Parkinson’s Disease Research
“Hg-10-102-01” is used in Parkinson’s disease (PD) research . It is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a gene associated with PD . The G2019S mutation in LRRK2 increases kinase activity, which may result in activation of the neuronal death signal pathway .
Inhibition of LRRK2 Phosphorylation
“Hg-10-102-01” significantly inhibits phosphorylation of wild-type LRRK2 and LRRK2 [G2019S] mutant at Ser910 and Ser935 at 0.3-1.0 μM in cell culture . This inhibition is important for understanding the role of LRRK2 in cellular processes and disease states .
Blood-Brain Barrier Penetration
“Hg-10-102-01” can penetrate the blood-brain barrier . This property makes it a valuable tool for studying brain-related diseases and conditions .
Inhibition of MNK2 and MLK1
In addition to LRRK2, “Hg-10-102-01” also inhibits MNK2 and MLK1, with IC50 values of 0.6 and 2.1 μM . These kinases are involved in various cellular processes, including inflammation and cell proliferation .
In Vivo Studies
“Hg-10-102-01” can inhibit LRRK2 phosphorylation in mice when given intraperitoneally . This makes it a useful tool for in vivo studies of LRRK2 function and PD .
Study of Other LRRK2 Mutants
“Hg-10-102-01” is effective against cellular A2016T and G2019S/A2016T LRRK2 phosphorylations . This allows researchers to study the effects of these specific mutations on LRRK2 function .
Mechanism of Action
Target of Action
HG-10-102-01 is a highly potent, selective, and brain-penetrable inhibitor . Its primary targets are Leucine-rich repeat kinase 2 (LRRK2) , MNK2 , and MLK1 . LRRK2 is a protein that is associated with Parkinson’s disease . MNK2 and MLK1 are kinases involved in various cellular processes .
Mode of Action
HG-10-102-01 acts as an ATP-competitive inhibitor . It inhibits the kinase activities of its targets by competing with ATP for binding to the ATP-binding site . The IC50 values against wild-type LRRK2 and LRRK2 [G2019S] are 20.3 nM and 3.2 nM respectively . It also inhibits MNK2 and MLK1 with IC50 values of 0.6 μM and 2.1 μM respectively .
Biochemical Pathways
It is known that lrrk2, one of the primary targets of hg-10-102-01, plays a role in several cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics . By inhibiting LRRK2, HG-10-102-01 could potentially affect these processes.
Pharmacokinetics
It is noted that hg-10-102-01 is brain-penetrable , suggesting that it can cross the blood-brain barrier, which is crucial for its potential use in treating neurological disorders like Parkinson’s disease .
Result of Action
HG-10-102-01 substantially inhibits Ser910 and Ser935 phosphorylation of both wild-type LRRK2 and G2019S mutant . This suggests that HG-10-102-01 can modulate the phosphorylation state of LRRK2, which may have downstream effects on LRRK2’s function and the cellular processes it is involved in .
Action Environment
Like all drugs, the action of hg-10-102-01 could potentially be influenced by various factors, including the physiological state of the patient, the presence of other drugs, and specific characteristics of the disease state .
Safety and Hazards
properties
IUPAC Name |
[4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxyphenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c1-19-15-12(18)10-20-17(22-15)21-13-4-3-11(9-14(13)25-2)16(24)23-5-7-26-8-6-23/h3-4,9-10H,5-8H2,1-2H3,(H2,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVOZZZLKJKCCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1Cl)NC2=C(C=C(C=C2)C(=O)N3CCOCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hg-10-102-01 | |
Q & A
Q1: How does HG-10-102-01 interact with its target and what are the downstream effects?
A: HG-10-102-01 acts as a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), both in its wild-type form and the G2019S mutant form. [] This kinase is implicated in the pathogenesis of Parkinson's disease (PD). The compound effectively inhibits the phosphorylation of Ser910 and Ser935 residues on LRRK2, even at low micromolar concentrations. [] This inhibition is significant as elevated LRRK2 activity is linked to PD development.
Q2: What is known about the structure-activity relationship (SAR) of HG-10-102-01 and how do modifications impact its properties?
A: Researchers have explored modifications to the HG-10-102-01 structure to enhance its properties, particularly its ability to cross the blood-brain barrier (BBB), a major obstacle for many CNS drugs. [] By linking the terminal nitrogen atoms of HG-10-102-01 with alkyl chains of varying lengths, they created macrocyclic molecules. [] This modification, guided by 3D-QSAR models, resulted in several derivatives with improved BBB permeability while retaining nanomolar inhibitory potency against LRRK2. []
Q3: What in vitro and in vivo studies have been conducted on HG-10-102-01?
A: HG-10-102-01 has demonstrated potent inhibition of LRRK2 phosphorylation in cellular assays. [] Furthermore, it effectively inhibits LRRK2 activity in vivo. Notably, it can inhibit the phosphorylation of Ser910 and Ser935 in the mouse brain following intraperitoneal administration. [] This brain penetrance makes it a promising candidate for further development as a PD therapeutic. Further research, including detailed pharmacological profiling and assessments of its effectiveness in relevant PD models, are ongoing. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-difluoro-N-[1-[[4-hydroxy-2-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B607863.png)




![N-(6-(isopropylsulfonyl)quinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B607870.png)
![N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide](/img/structure/B607875.png)

![5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide](/img/structure/B607882.png)